Allolithocholic acid

Übersicht

Beschreibung

Allolithocholic acid is a bile acid, specifically a secondary bile acid, which is found in normal serum and feces. It is known for its role in promoting the excretion, absorption, and transport of fats and sterols in the intestines and liver . This compound is also recognized for its presence in higher concentrations in patients with colorectal cancer .

Wissenschaftliche Forschungsanwendungen

Allolithocholic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the behavior of bile acids and their derivatives.

Biology: It is used to study the role of bile acids in various biological processes, such as fat metabolism and cholesterol homeostasis.

Industry: It is used in the production of various pharmaceuticals and as a research tool in the development of new drugs

Wirkmechanismus

The mechanism of action of allolithocholic acid involves its interaction with specific molecular targets and pathways. One key target is the large-conductance calcium-activated potassium channels (BK/KCa), which are activated by this compound . This activation leads to various downstream effects, including changes in cellular ion balance and signaling pathways. Additionally, this compound has been shown to bind with high affinity to the human membrane enzyme NAPE-PLD, enhancing dimer assembly and enabling catalysis .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Allolithocholic acid interacts with various biomolecules to facilitate the excretion, absorption, and transport of fats and sterols in the intestine and liver . It is involved in the metabolism of lipids, particularly fats and sterols

Cellular Effects

This compound has been found to influence cell function, particularly in the intestine and liver where it facilitates the excretion, absorption, and transport of fats and sterols . It is also suggested to have effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to facilitate the excretion, absorption, and transport of fats and sterols in the intestine and liver This suggests that it may interact with biomolecules involved in these processes, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound , but information on its degradation and long-term effects on cellular function in in vitro or in vivo studies is limited.

Metabolic Pathways

This compound is involved in the metabolism of lipids, particularly fats and sterols . It facilitates their excretion, absorption, and transport in the intestine and liver

Transport and Distribution

This compound is known to facilitate the excretion, absorption, and transport of fats and sterols in the intestine and liver This suggests that it may interact with transporters or binding proteins involved in these processes

Subcellular Localization

Given its role in facilitating the excretion, absorption, and transport of fats and sterols in the intestine and liver , it is likely that it localizes to areas of the cell involved in these processes

Vorbereitungsmethoden

Allolithocholic acid can be synthesized through various methods. One common synthetic route involves the epimerization of the C-5 hydrogen in cholic acid derivatives . This process typically requires specific reaction conditions, such as the use of strong bases or acids, to facilitate the epimerization. Industrial production methods often involve the extraction and purification of this compound from natural sources, such as bile, followed by chemical modification to achieve the desired compound .

Analyse Chemischer Reaktionen

Allolithocholic acid undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified bile acids with different functional groups .

Vergleich Mit ähnlichen Verbindungen

Allolithocholic acid is similar to other bile acids, such as lithocholic acid and cholic acid. it is unique in several ways:

Lithocholic Acid: Both are secondary bile acids, but this compound has a different stereochemistry at the C-5 position, which affects its biological activity.

Other similar compounds include dehydrolithocholic acid, isolithocholic acid, and tauroallolithocholanoic acid .

Eigenschaften

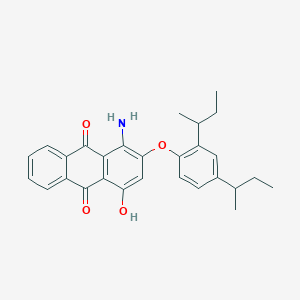

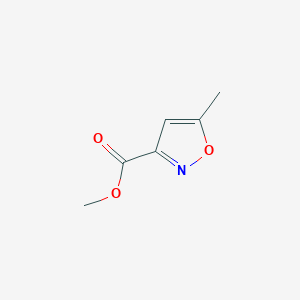

IUPAC Name |

(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEROWZSTRWXGI-NWFSOSCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415285 | |

| Record name | AC1NR32F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2276-94-0 | |

| Record name | (3α,5α)-3-Hydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2276-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1NR32F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is allolithocholic acid related to cholestatic liver disease?

A1: Research suggests that this compound, an unsaturated monohydroxy bile acid, is present in the serum of some patients with cholestatic liver disease. A study examining different bile acid classes found 12 out of 15 patients had conjugated monohydroxy bile acids, including compounds with chromatographic properties similar to taurolithocholic acid and glycolithocholic acid []. Further analysis revealed the presence of a taurine-conjugated unsaturated monohydroxy steroid carboxylic acid with two double bonds, one located in the side chain. While not explicitly identified as this compound in this study, the description aligns with its characteristics.

Q2: Can this compound serve as a predictor for preeclampsia?

A2: While more research is needed to definitively claim this compound as a predictor for preeclampsia, a study investigating metabolomic markers for this condition identified this compound as a potential component of the characteristic metabolite profile []. Specifically, it was among a set of third-trimester specific metabolites found in the first-trimester blood plasma of women who later developed preeclampsia. This suggests a possible role for this compound in the lipid metabolism disorders and oxidative stress associated with preeclampsia development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)